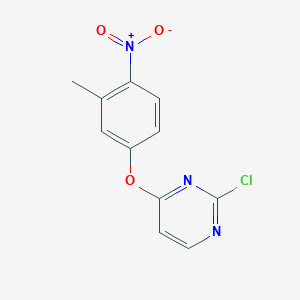
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine typically involves multiple steps, including halogenation, coupling, and nucleophilic substitution reactions. One common method starts with the commercially available pyrimidine-2,4,6(1H,3H,5H)-trione. The synthetic route can be summarized as follows:
Halogenation Reaction: The pyrimidine-2,4,6(1H,3H,5H)-trione undergoes halogenation to introduce a chlorine atom at the 2-position.
Coupling Reaction: The halogenated intermediate is then coupled with 3-methyl-4-nitrophenol under suitable conditions to form the desired phenoxy derivative.
Nucleophilic Substitution: Finally, the phenoxy derivative undergoes nucleophilic substitution to introduce the chloro group at the 4-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to scale up the process efficiently.
化学反応の分析
Types of Reactions
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chloro group.
Reduction Reactions: The major product is the corresponding amino derivative.
Oxidation Reactions: The major product is the carboxyl derivative.
科学的研究の応用
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins, affecting their function .
類似化合物との比較
Similar Compounds
2-Chloro-4-(3-nitrophenoxy)pyrimidine: Similar structure but lacks the methyl group.
2,4-Dichloro-6-(3-nitrophenoxy)pyrimidine: Contains an additional chloro group at the 6-position.
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Contains a thiophen-2-yl group at the 6-position.
Uniqueness
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C11H8ClN3O3 |
|---|---|
分子量 |
265.65 g/mol |
IUPAC名 |
2-chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine |
InChI |
InChI=1S/C11H8ClN3O3/c1-7-6-8(2-3-9(7)15(16)17)18-10-4-5-13-11(12)14-10/h2-6H,1H3 |
InChIキー |
KDKDXLSKCGBKGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC2=NC(=NC=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


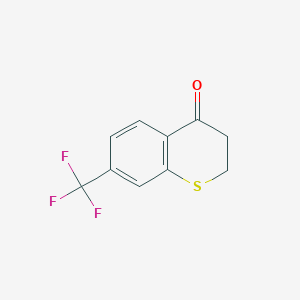

![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)
![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)

![Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892533.png)
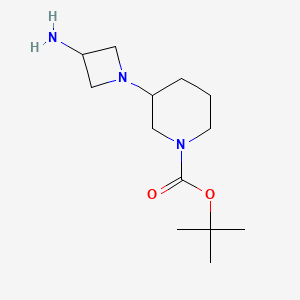
![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)
![6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892550.png)

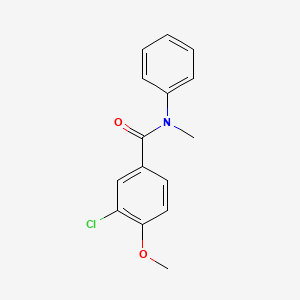

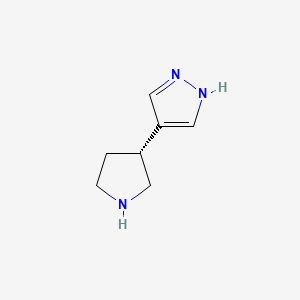
![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)
